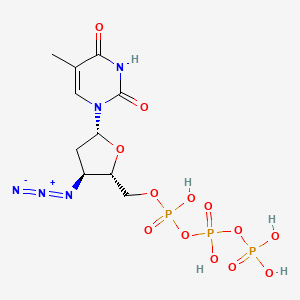
Azure A
Übersicht
Beschreibung
Azur A ist eine organische Verbindung mit der chemischen Formel C₁₄H₁₄ClN₃S . Es handelt sich um einen hellblauen bis dunkelblauen Farbstoff, der häufig in der biologischen Färbung und als Screening-Test für Mucopolysaccharide verwendet wird . Azur A ist auch für seine Verwendung bei der Färbung von Lysosomen in Blutausstrichen bekannt und wird häufig im Giemsa-Farbstoff eingesetzt .
Wissenschaftliche Forschungsanwendungen
Azur A hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung, darunter:
Zukünftige Richtungen
The future of Azure involves continuous innovation to support development today and product visions for tomorrow . Azure’s capabilities for simulations and other computational problems are expected to continue expanding .
Relevant Papers There are numerous resources, including analyst reports, e-books, and white papers, available on Azure . These resources provide a deeper understanding of cloud computing, Azure’s security capabilities, and other relevant topics.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Azur A kann durch Oxidation von N,N-Dimethyl-p-phenylendiamin in Gegenwart von Schwefel synthetisiert werden. Die Reaktion beinhaltet typischerweise die Verwendung von Salzsäure als Katalysator und wird bei erhöhten Temperaturen durchgeführt .
Industrielle Produktionsmethoden
In industriellen Umgebungen wird Azur A über einen ähnlichen Syntheseweg, aber in größerem Maßstab, hergestellt. Das Verfahren beinhaltet die sorgfältige Steuerung der Reaktionsbedingungen, um eine hohe Ausbeute und Reinheit des Endprodukts zu gewährleisten. Die Verbindung wird dann durch Umkristallisation oder andere geeignete Methoden gereinigt, um die gewünschte Qualität zu erreichen .
Chemische Reaktionsanalyse
Reaktionstypen
Azur A durchläuft verschiedene chemische Reaktionen, darunter:
Substitution: Azur A kann Substitutionsreaktionen eingehen, insbesondere in Gegenwart von Nukleophilen.
Häufige Reagenzien und Bedingungen
Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Wasserstoffperoxid .
Reduktion: Reduktionsmittel wie Natriumborhydrid und Zinkstaub werden häufig verwendet.
Substitution: Nukleophile wie Amine und Thiole können unter milden Bedingungen mit Azur A reagieren.
Hauptprodukte, die gebildet werden
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden. So kann beispielsweise die Oxidation von Azur A zur Bildung verschiedener oxidierter Derivate führen, während die Reduktion typischerweise die Leukoform ergibt .
Analyse Chemischer Reaktionen
Types of Reactions
Azure A undergoes various chemical reactions, including:
Substitution: This compound can undergo substitution reactions, particularly in the presence of nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide .
Reduction: Reducing agents such as sodium borohydride and zinc dust are often used.
Substitution: Nucleophiles like amines and thiols can react with this compound under mild conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of various oxidized derivatives, while reduction typically yields the leuco form .
Wirkmechanismus
Azur A entfaltet seine Wirkungen hauptsächlich durch seine Fähigkeit, an bestimmte molekulare Zielstrukturen zu binden. Bei der biologischen Färbung bindet Azur A an saure Bestandteile von Zellen, wie Nukleinsäuren und Proteine, was zu einer Farbänderung führt, die eine Visualisierung unter einem Mikroskop ermöglicht . Die Bindung wird durch elektrostatische Wechselwirkungen und Wasserstoffbrückenbindungen erleichtert .
Vergleich Mit ähnlichen Verbindungen
Azur A gehört zu einer Familie von Thiazinfarbstoffen, zu denen Verbindungen wie Azur B und Azur C gehören. Im Vergleich zu diesen ähnlichen Verbindungen zeichnet sich Azur A durch seine spezifischen Färbeeigenschaften und seine Fähigkeit aus, an bestimmte Zellkomponenten effektiver zu binden . Weitere ähnliche Verbindungen sind Methylenblau und Toluidinblau , die einige Färbeeigenschaften gemeinsam haben, sich aber in ihrer chemischen Struktur und ihren spezifischen Anwendungen unterscheiden .
Referenzen
Eigenschaften
IUPAC Name |
(7-aminophenothiazin-3-ylidene)-dimethylazanium;chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3S.ClH/c1-17(2)10-4-6-12-14(8-10)18-13-7-9(15)3-5-11(13)16-12;/h3-8,15H,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NALREUIWICQLPS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+](=C1C=CC2=NC3=C(C=C(C=C3)N)SC2=C1)C.[Cl-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14ClN3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2040157 | |
| Record name | 3-Amino-7-dimethylaminophenothiazin-5-ium chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2040157 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
291.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Dark green crystalline powder; [Acros Organics MSDS] | |
| Record name | Giemsa's stain | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/14405 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
531-53-3, 8050-34-8, 51811-82-6, 62298-43-5 | |
| Record name | Azure A | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000531533 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Azuresin [BAN:NF] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0008050348 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Giemsa's stain | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051811826 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Amino-7-(dimethylamino)phenothiazin-5-ium, salt with 2',4',5',7'-tetrabromo-3',6'-dihydroxyspiro(isobenzofuran-1(3H),9'-(9H)xanthen)-3-one (2:1) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062298435 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | AZURE A | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=326661 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Giemsa's stain | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Phenothiazin-5-ium, 3-amino-7-(dimethylamino)-, chloride (1:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 3-Amino-7-dimethylaminophenothiazin-5-ium chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2040157 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Giemsa's stain | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.052.200 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 3-amino-7-dimethylaminophenothiazin-5-ium chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.738 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 3-amino-7-(dimethylamino)phenothiazin-5-ium, salt with 2',4',5',7'-tetrabromo-3',6'-dihydroxyspiro[isobenzofuran-1(3H),9'-[9H]xanthen]-3-one (2:1) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.057.702 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | AZURE A | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M731V243EF | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of Azure A?
A1: this compound (also known as CI 52005) has a molecular formula of C14H14ClN3S and a molecular weight of 291.80 g/mol.
Q2: How does this compound interact with its target molecules?
A: this compound exhibits a strong binding affinity for nucleic acids, particularly RNA. Its interaction with RNA is primarily attributed to electrostatic interactions between its positively charged dimethylamino groups and the negatively charged phosphate backbone of RNA. this compound can also intercalate between the base pairs of RNA, further stabilizing the interaction. [, ]
Q3: Can this compound bind to DNA?
A: Yes, this compound can bind to both DNA and RNA. While it demonstrates a preference for RNA, its interaction with DNA is also mediated by electrostatic forces and intercalation, leading to changes in DNA's spectral properties. [, , ]
Q4: What are the downstream effects of this compound binding to nucleic acids?
A: Binding of this compound to RNA can interfere with various cellular processes, including protein synthesis and mRNA stability. This interaction can lead to structural changes in RNA, potentially affecting its biological function. [, ]
Q5: What is the significance of this compound's spectroscopic properties?
A: this compound displays characteristic absorption and fluorescence spectra, making it a valuable tool in spectroscopic studies. Its spectral properties are sensitive to its environment, allowing researchers to monitor its interactions with other molecules and study conformational changes in target molecules. [, ]
Q6: Is this compound stable under various conditions?
A: this compound's stability can be affected by factors such as pH, temperature, and light exposure. Research suggests its stability is optimal in slightly acidic to neutral pH conditions. [, , ]
Q7: What are some applications of this compound that exploit its interaction with biological molecules?
A: this compound's affinity for nucleic acids makes it useful in various biological applications, including:* Staining: It's widely employed as a histological stain to visualize RNA-rich structures in cells and tissues. [, ]* Sensing: Researchers are exploring its potential in developing electrochemical DNA sensors for detecting DNA damage. []* Photodynamic therapy: this compound's photosensitizing properties make it a candidate for photodynamic antimicrobial chemotherapy, potentially targeting bacterial cells. []
Q8: Are there industrial applications for this compound?
A: Beyond biological research, this compound finds use in textile dyeing. It belongs to a class of thiazine dyes used to impart vibrant blue and violet hues to fabrics. [, ]
Q9: How is computational chemistry being used to study this compound?
A: Computational techniques like molecular docking and molecular dynamics simulations provide insights into the binding mode, affinity, and interaction dynamics of this compound with target molecules. These studies aid in understanding its mechanism of action and designing potential derivatives with improved properties. [, ]
Q10: What is known about the structure-activity relationship (SAR) of this compound and its analogs?
A: Research on this compound analogs, such as Azure B and Azure C, suggests that modifications to the substituents on the phenothiazine ring system can influence their binding affinity, toxicity, and overall biological activity. Studies are investigating the impact of these structural changes on their interaction with serum albumins and other targets. [, ]
Q11: Are there any safety concerns associated with this compound?
A: As with many chemical compounds, this compound may pose certain safety risks. It's crucial to handle it with appropriate precautions and consult relevant safety data sheets. [, ]
Q12: What is the environmental impact of this compound, especially considering its use in textile dyeing?
A: The release of this compound-containing wastewater from textile industries can pose environmental hazards. Researchers are actively exploring bioremediation techniques, such as microbial fuel cells, to remove this compound and other textile dyes from wastewater effectively. [, ]
Q13: What are some future research directions for this compound?
A: Future research on this compound is likely to focus on:* Improving its efficacy and specificity in photodynamic therapy applications. []* Developing more sensitive and selective electrochemical DNA sensors. []* Designing environmentally friendly alternatives for textile dyeing to minimize its ecological impact. [, ] * Exploring its potential in novel therapeutic areas based on its interactions with biomolecules. []
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.










![ethyl N-[8-[[4-(diethylamino)-1,3-dimethyl-butyl]amino]-2,3-diphenyl-pyrido[2,3-b]pyrazin-6-yl]carbamate](/img/structure/B1214109.png)
![2-[4-hydroxy-2-(hydroxymethyl)-6-[[6-methoxy-7,9,13-trimethyl-6-[3-methyl-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybutyl]-5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-en-16-yl]oxy]-5-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-3-yl]oxy-6-methyloxane-3,4,5-triol](/img/structure/B1214110.png)




